molecular formula C15H21NO5 B1271575 (R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 500788-87-4

(R)-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B1271575
CAS No.: 500788-87-4
M. Wt: 295.33 g/mol
InChI Key: OPAAZWPTEYZZIW-GFCCVEGCSA-N
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Description

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. One common method is to start with the corresponding amino acid and react it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions and can be scaled up for large-scale production.

Chemical Reactions Analysis

Types of Reactions

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions, yielding the free amino acid.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid (TFA) in dichloromethane.

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

    Hydrolysis: Produces the free amino acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation and Reduction: Forms oxidized or reduced products, respectively.

Scientific Research Applications

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amino acid. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors relevant to the therapeutic area being investigated.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Amino-3-(4-methoxyphenyl)propanoic acid: Lacks the Boc protecting group, making it more reactive.

    ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Similar structure but without the methoxy group on the phenyl ring.

Uniqueness

®-3-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the methoxy-substituted phenyl ring. This combination imparts specific reactivity and stability characteristics that are valuable in synthetic and medicinal chemistry .

Properties

IUPAC Name

(3R)-3-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPAAZWPTEYZZIW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90365690
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500788-87-4
Record name (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(4-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90365690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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